molecular formula C15H20N2O5S B5358873 2-{1-[N-(methylsulfonyl)-beta-alanyl]-3-pyrrolidinyl}benzoic acid

2-{1-[N-(methylsulfonyl)-beta-alanyl]-3-pyrrolidinyl}benzoic acid

Cat. No. B5358873
M. Wt: 340.4 g/mol
InChI Key: ATZSATACPIFSKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{1-[N-(methylsulfonyl)-beta-alanyl]-3-pyrrolidinyl}benzoic acid, also known as MAFP, is a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. MAFP has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, and neurological disorders.

Mechanism of Action

2-{1-[N-(methylsulfonyl)-beta-alanyl]-3-pyrrolidinyl}benzoic acid works by inhibiting the enzyme FAAH, which breaks down endocannabinoids in the body. Endocannabinoids are natural compounds that bind to cannabinoid receptors in the body, which are involved in various physiological processes, including pain, inflammation, and mood regulation. By inhibiting FAAH, this compound can increase the levels of endocannabinoids in the body, which can reduce pain and inflammation and improve cognitive function.
Biochemical and Physiological Effects
Studies have shown that this compound can reduce pain and inflammation in animal models of various diseases, including arthritis, neuropathic pain, and inflammatory bowel disease. This compound has also been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. Additionally, this compound has been shown to have anti-cancer properties and can inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

2-{1-[N-(methylsulfonyl)-beta-alanyl]-3-pyrrolidinyl}benzoic acid is a potent inhibitor of FAAH and has been extensively studied for its potential therapeutic applications in various diseases. However, there are some limitations to its use in lab experiments. This compound can be toxic at high concentrations, and its effects on other enzymes in the body are not well understood. Additionally, this compound is not very selective and can inhibit other enzymes in addition to FAAH.

Future Directions

There are many future directions for research on 2-{1-[N-(methylsulfonyl)-beta-alanyl]-3-pyrrolidinyl}benzoic acid. One area of interest is the development of more selective FAAH inhibitors that do not inhibit other enzymes in the body. Another area of interest is the development of this compound analogs with improved pharmacokinetic properties. Additionally, this compound could be studied for its potential therapeutic applications in other diseases, such as cancer and autoimmune disorders. Finally, more research is needed to understand the long-term effects of this compound on the body and its potential side effects.

Synthesis Methods

2-{1-[N-(methylsulfonyl)-beta-alanyl]-3-pyrrolidinyl}benzoic acid can be synthesized using a multi-step process involving the reaction of N-methylpyrrolidine with N-(methylsulfonyl)alanine, followed by the coupling of the resulting product with 2-bromobenzoic acid. The final product is obtained after purification using chromatography techniques.

Scientific Research Applications

2-{1-[N-(methylsulfonyl)-beta-alanyl]-3-pyrrolidinyl}benzoic acid has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, and neurological disorders. Studies have shown that this compound can increase the levels of endocannabinoids in the body, which can reduce pain and inflammation. This compound has also been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

2-[1-[3-(methanesulfonamido)propanoyl]pyrrolidin-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5S/c1-23(21,22)16-8-6-14(18)17-9-7-11(10-17)12-4-2-3-5-13(12)15(19)20/h2-5,11,16H,6-10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATZSATACPIFSKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCC(=O)N1CCC(C1)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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